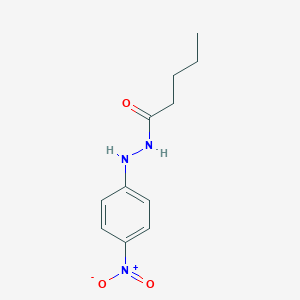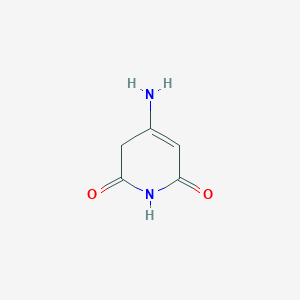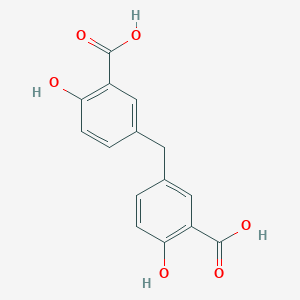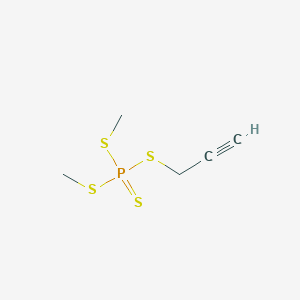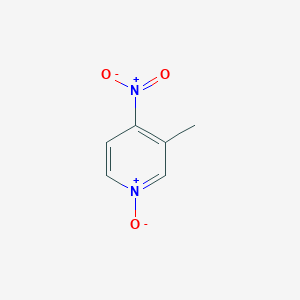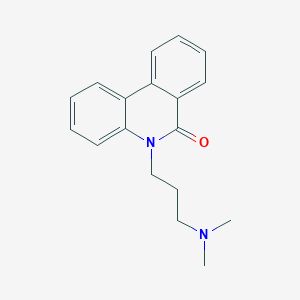
Fantridone
Vue d'ensemble
Description
Synthesis Analysis
There is no information provided on the synthesis of a compound named "Fantridone." The papers provided do not discuss the synthesis of any chemical compounds. Instead, they focus on the interaction between proteins involved in DNA repair and the properties of the Fano resonance in materials science .
Molecular Structure Analysis
The molecular structure of "Fantridone" is not discussed in the provided papers. The first paper discusses the interaction between the SH3 domain of alphaII spectrin and the Fanconi anemia protein, FANCG, which is relevant to the repair of DNA interstrand cross-links . The second paper discusses the Fano resonance in plasmonic nanostructures and metamaterials . Neither paper provides information on the molecular structure of a compound named "Fantridone."
Chemical Reactions Analysis
The provided papers do not contain information on chemical reactions involving a compound named "Fantridone." The first paper focuses on protein-protein interactions and their role in DNA repair mechanisms , while the second paper discusses the physical properties of the Fano resonance in materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of "Fantridone" are not described in the provided papers. The papers focus on biological and materials science topics, specifically the role of the SH3 domain in DNA repair and the characteristics of the Fano resonance in various materials , which do not pertain to the physical and chemical properties of a specific chemical compound.
Applications De Recherche Scientifique
Enhancing Consumer-Brand Relationships on Restaurant Facebook Fan Pages : This study examines the correlation between benefits obtained by Facebook fan page members and their participation, trust, and commitment to the brand. It highlights the importance of social-psychological and hedonic benefits in enhancing consumer-brand relationships through online communities (Kang, Tang, & Fiore, 2014).
Reduction of Radon Progeny Concentration in Ordinary Room Due to a Mixing Fan : This research investigates the effect of operating a mixing fan on radon progeny in an ordinary room. It explores how fan usage can influence environmental health and safety in indoor spaces (Abu-Jarad & Sextro, 1988).
Sulfadoxine Resistance in Plasmodium falciparum : This paper discusses the resistance of the malaria parasite Plasmodium falciparum to sulfadoxine/pyrimethamine (Fansidar) and the role of mutations in dihydropteroate synthetase (DHPS) (Wang, Read, Sims, & Hyde, 1997).
Effect of Fansidar on Halofantrine Pharmacokinetics : This study examines the impact of Fansidar on the pharmacokinetics of halofantrine, a drug used in malaria treatment. It provides insights into drug interactions and their clinical implications (Hombhanje, 2000).
A General Probabilistic Model of Carcinogenesis : This theoretical model explores the carcinogenic effects of various compounds, including FANFT, on bladder cancer development (Greenfield, Ellwein, & Cohen, 1984).
Effects of Tetrandrine and Fangchinoline on Platelet Aggregation : This research investigates the effects of tetrandrine and fangchinoline on platelet aggregation and thromboxane B2 formation, contributing to our understanding of cardiovascular pharmacology (Kim et al., 1999).
Propriétés
IUPAC Name |
5-[3-(dimethylamino)propyl]phenanthridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-19(2)12-7-13-20-17-11-6-5-9-15(17)14-8-3-4-10-16(14)18(20)21/h3-6,8-11H,7,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPFRFLDGAWGAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C3=CC=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864795 | |
| Record name | 5-[3-(Dimethylamino)propyl]phenanthridin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fantridone | |
CAS RN |
17692-37-4 | |
| Record name | Fantridone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[3-(Dimethylamino)propyl]phenanthridin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FANTRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5M8L6357X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



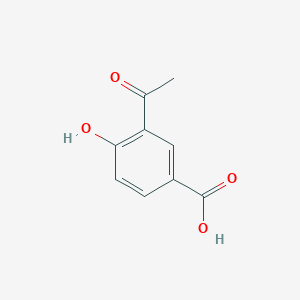
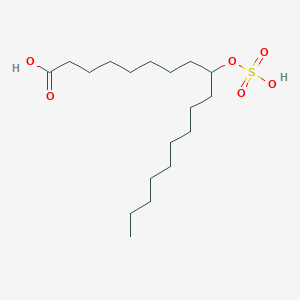
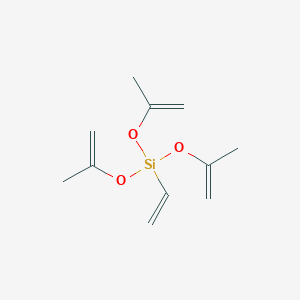
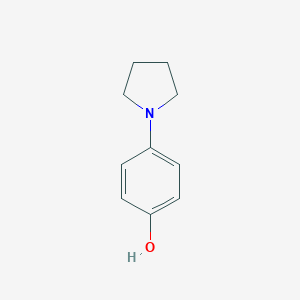

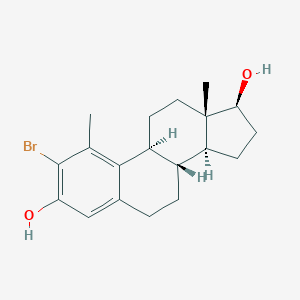
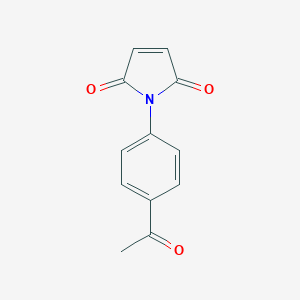
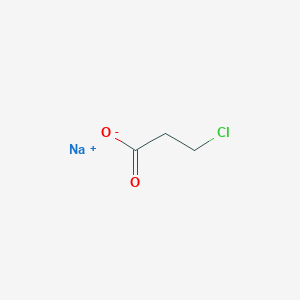
![4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid](/img/structure/B92371.png)
